molecular formula C21H17N3O B5212611 2-benzyl-3-(phenylamino)quinazolin-4(3H)-one CAS No. 74772-60-4

2-benzyl-3-(phenylamino)quinazolin-4(3H)-one

Cat. No.: B5212611
CAS No.: 74772-60-4
M. Wt: 327.4 g/mol
InChI Key: HXGIJKAGBWTMHG-UHFFFAOYSA-N
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Description

2-benzyl-3-(phenylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(phenylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with benzylamine and an appropriate aldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzyl and phenylamino groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products Formed

    Oxidation: Quinazolinone derivatives with varying degrees of oxidation.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-benzyl-3-(phenylamino)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazolin-4(3H)-one
  • 3-(phenylamino)quinazolin-4(3H)-one
  • 2-benzylquinazolin-4(3H)-one

Uniqueness

2-benzyl-3-(phenylamino)quinazolin-4(3H)-one is unique due to the presence of both benzyl and phenylamino groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential therapeutic applications.

Properties

IUPAC Name

3-anilino-2-benzylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21-18-13-7-8-14-19(18)22-20(15-16-9-3-1-4-10-16)24(21)23-17-11-5-2-6-12-17/h1-14,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGIJKAGBWTMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220261
Record name 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74772-60-4
Record name 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74772-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylamino)-2-(phenylmethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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